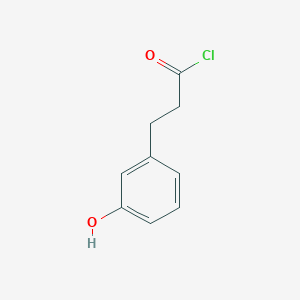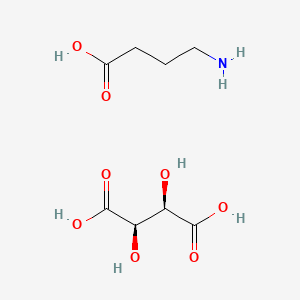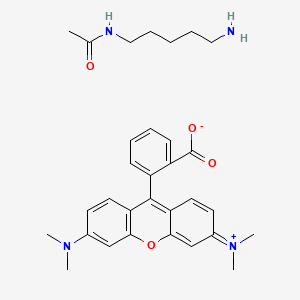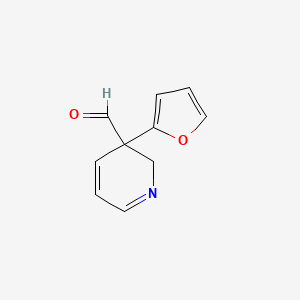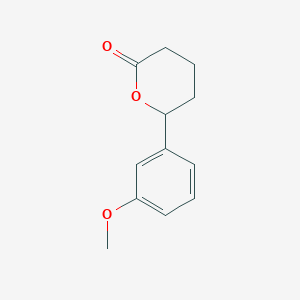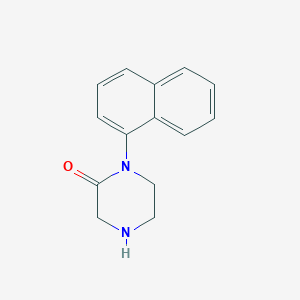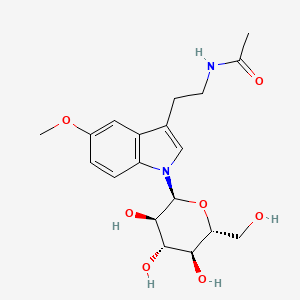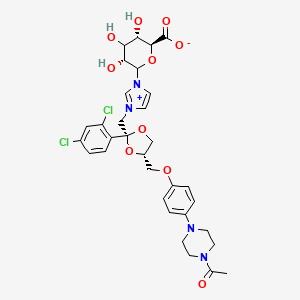
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid typically involves the stepwise addition of ethylene oxide units to a suitable initiator, followed by the introduction of a carboxylic acid group at the terminal position. The reaction conditions often require the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Ether derivatives with different substituents.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and as a surfactant in various chemical reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals due to its ability to enhance the solubility and stability of active ingredients.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and coatings.
Mécanisme D'action
The mechanism by which 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid exerts its effects is largely dependent on its structural properties. The multiple ether linkages provide flexibility and solubility, while the terminal carboxylic acid group allows for interactions with various molecular targets. These interactions can influence pathways related to polymerization, solubilization, and stabilization of other compounds.
Comparaison Avec Des Composés Similaires
Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.
Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Contains tetrahydrofuran units instead of ethylene oxide.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-oic Acid is unique due to its specific combination of ether linkages and a terminal carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both flexibility and reactivity.
Propriétés
Formule moléculaire |
C36H72O14 |
|---|---|
Poids moléculaire |
728.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-31-32-49-33-34-50-35-36(37)38/h2-35H2,1H3,(H,37,38) |
Clé InChI |
NAVCJUHHUIIHHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)

